7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-benzyl-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-16-14-10-18(8-7-13(14)15(19)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFWFQDSHKRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Gewald Reaction (GR): Used to synthesize the key intermediate heterocyclic nucleus.
- Formation of Iminoester Derivatives: Refluxing with triethylorthoformate or triethylorthoacetate to form iminoester intermediates.
- Cyclization with Hydrazine Hydrate: To generate the pyrimidine ring fused to the tetrahydropyridine core.
- Substitutions at Specific Positions: Introduction of benzyl and methyl groups via nucleophilic substitution or condensation reactions.
Detailed Synthetic Route
The synthesis can be summarized in the following steps, referencing the detailed procedures from recent studies:
Step 1: Synthesis of the Heterocyclic Core
- Starting Material: N-methyl-4-piperidone (1)
- Reagents: Elemental sulfur, ethylcyanoacetate (2)
- Reaction: Gewald reaction (GR), which involves condensation and cyclization to produce a 2-aminothiophene derivative (compound 3) with high yield (~85%).
Step 2: Conversion to Iminoester
Step 3: Cyclization to Pyrimidine Derivative
Step 4: Formation of Target Compound
- Reaction: Condensation of the heterocyclic intermediate with benzyl derivatives and methylation at the appropriate positions, typically involving nucleophilic substitution or condensation reactions to introduce the benzyl group at the 7th position and methyl group at the 2nd position.
Specific Preparation Data
| Reaction Step | Reagents & Conditions | Yield / Characterization |
|---|---|---|
| Gewald Reaction | N-methyl-4-piperidone, sulfur, ethylcyanoacetate | 85% yield, IR/NMR confirmation |
| Iminoester Formation | Triethylorthoformate/acetate, reflux | Thick brown oily product |
| Cyclization with Hydrazine | Hydrazine hydrate, ethanol | Formation of pyrimidine core, IR/NMR data consistent |
| Final Substitution | Benzyl derivatives, reflux, nucleophilic substitution | Yields ranged from 64-87%, confirmed by spectral data |
Research Findings and Data
Recent studies have demonstrated the synthesis of related tetrahydropyrido[3,4-d]pyrimidines with modifications at various positions, indicating the versatility of the synthetic route:
- Spectral Data: IR, NMR, and mass spectrometry confirm the structure of intermediates and final compounds.
- Yield Data: Overall yields for the key intermediates range from 64% to 87%, indicating efficient synthetic pathways.
- Biological Evaluation: The synthesized compounds, including derivatives of this structure, have shown promising antimycobacterial activity, validating the synthetic approach.
Notes and Considerations
- Temperature Control: Reactions such as reflux and cyclization require precise temperature regulation to optimize yields.
- Purification: Crystallization and chromatography are essential for purifying intermediates and final compounds.
- Safety: Handling hydrazine hydrate and sulfur requires appropriate safety measures due to toxicity and volatility.
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Gewald Reaction | N-methyl-4-piperidone, sulfur, ethylcyanoacetate | Reflux, 85°C | Heterocyclic core (compound 3) |
| Iminoester Formation | Triethylorthoformate/acetate | Reflux | Iminoester derivatives (compounds 4a/4b) |
| Cyclization | Hydrazine hydrate | Stir, reflux | Pyrimidine derivatives (compounds 5a/5b) |
| Final Functionalization | Benzyl derivatives, nucleophilic reagents | Reflux | Target compound synthesis with yields 64-87% |
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: It can be reduced using hydride donors like sodium borohydride to form dihydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur, particularly at the benzyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The reactions can yield a variety of derivatives, including hydroxylated, alkylated, and aminated products, each with distinct properties.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit significant anticancer properties. Studies have shown that 7-benzyl derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific modifications to the pyrimidine ring enhance the cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development targeting malignancies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Medicinal Chemistry
Drug Design and Synthesis
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one serves as a scaffold in medicinal chemistry for the design of novel therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity. Researchers are exploring various substitutions on the benzyl and methyl groups to optimize pharmacokinetic properties such as solubility and bioavailability.
CYP450 Inhibition
The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This property is significant as it can influence drug metabolism and interactions in polypharmacy scenarios. Understanding its inhibitory profile is crucial for predicting adverse effects when co-administered with other medications.
Neuropharmacological Research
Cognitive Enhancement
Recent studies have suggested that compounds similar to this compound may possess neuroprotective properties and could enhance cognitive function. Investigations into its effects on neurotransmitter systems indicate potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. SAR studies have shown that:
- Substituents on the benzyl group can significantly affect potency.
- Variations in the pyrimidine ring influence selectivity towards specific biological targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Neuropharmacology | Indicated cognitive enhancement in animal models with improved memory retention observed in behavioral tests. |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. Its pyrido[3,4-d]pyrimidinone scaffold is capable of binding to active sites, influencing biological pathways. These interactions can inhibit enzyme activity or modulate receptor functions, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Pyrido[3,4-d]pyrimidin-4(3H)-one (CAS 19178-25-7): The unsubstituted parent compound has a similarity score of 0.74 compared to the target molecule.
- 8-Substituted Derivatives : Modifications at position 8, such as thiazole or ethoxyvinyl groups (e.g., 8-(thiazol-4-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)-pyrido[3,4-d]pyrimidin-4(3H)-one), introduce steric bulk and polarity. These substitutions are synthesized via palladium-catalyzed cross-coupling reactions and may enhance solubility or target selectivity .
Fused Ring Systems
- Thieno[2,3-d]pyrimidin-4(3H)-one Analogs: Compounds like 7-Benzyl-3-amino-2-phenylamino-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4-one () incorporate a thiophene ring fused to the pyrimidinone core. However, the synthetic yield is lower (32%) compared to simpler analogs .
Position 7 Modifications
- Benzyl vs. Methyl Groups: The 7-benzyl substitution in the target compound distinguishes it from 7-methyl analogs (e.g., 7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one). The benzyl group provides lipophilicity, which may improve blood-brain barrier penetration, whereas methyl groups offer minimal steric hindrance .
- GPR119 Agonists : 7-Substituted derivatives (e.g., 7-(4-fluorobenzyl)- analogs) exhibit potent GPR119 agonist activity with EC₅₀ values as low as 40 nM , suggesting that aromatic substituents at position 7 are critical for receptor activation .
Position 2 Modifications
- Methyl vs.
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- Antimycobacterial Derivatives: 7-Methyl and 7,2-dimethyl analogs (e.g., 3-substituted-7-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones) demonstrate moderate to strong activity against Mycobacterium tuberculosis. The methyl group at position 2 in the target compound may similarly contribute to antimicrobial efficacy .
Physicochemical Data
Biological Activity
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS No. 62259-92-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 255.32 g/mol. Its structure includes a pyrido-pyrimidine core which is significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anti-inflammatory Properties
Studies indicate that certain derivatives of pyrido[3,4-d]pyrimidine compounds can modulate inflammatory responses. They may act by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thus providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For example, specific pyrido[3,4-d]pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research suggests that these compounds may target specific kinases involved in cancer progression.
Case Studies
- In Vitro Studies : A study involving a series of pyrido[3,4-d]pyrimidine derivatives revealed that modifications at the benzyl position significantly affected their cytotoxicity against various cancer cell lines (A431 and MCF-7) .
- In Vivo Studies : Animal models treated with certain pyrido[3,4-d]pyrimidine derivatives exhibited reduced tumor sizes and improved survival rates compared to controls. These findings suggest a potential for these compounds in cancer therapy .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via multistep heterocyclic condensation. Key steps include:
- Cyclocondensation : Reacting substituted pyrimidine precursors with benzylamines under acidic conditions (e.g., p-TsOH·H₂O in ethanol) to form the tetrahydropyrido-pyrimidine core .
- Methylation : Introducing the 2-methyl group via nucleophilic substitution or reductive alkylation.
- Optimization : Yields (>70%) are achieved by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for benzylamine derivatives). Side products often arise from incomplete ring closure or over-alkylation; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography : Confirms the bicyclic framework and benzyl substituent orientation (mean C–C bond length: 0.004 Å, R factor: ≤0.069) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ 2.35–2.50 ppm (N–CH₃), δ 3.60–4.10 ppm (tetrahydropyridine protons), and δ 7.20–7.40 ppm (benzyl aromatic protons) .
- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=N) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Enhanced solubility in chloroform or methanol with sonication .
- Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades at pH <3 (protonation of pyrimidine nitrogen) or >10 (ring-opening hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing) .
- Stereochemical impurities : Chiral HPLC (Chiralpak IC column) separates enantiomers, which may exhibit divergent bioactivity .
- Metabolic interference : Pre-incubate with liver microsomes to assess stability; inactive metabolites may skew results .
Q. What strategies optimize the compound’s selectivity in kinase inhibition studies?
- Scaffold modification : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance ATP-binding pocket interactions .
- Docking studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, IC₅₀ correlation with ΔG < −8 kcal/mol) .
- SAR analysis : Compare IC₅₀ values of derivatives (e.g., 3-substituted vs. 7-benzyl analogs) to identify critical substituents .
Q. How are computational methods applied to predict metabolic pathways?
- In silico tools :
- SwissADME : Predicts Phase I oxidation sites (e.g., benzylic C–H) and Phase II glucuronidation .
- MetaSite : Maps CYP3A4/2D6 binding to prioritize metabolites for LC-MS validation .
- Experimental validation : Incubate with human hepatocytes; monitor via UPLC-QTOF (mass error <5 ppm) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
